![molecular formula C15H11Cl2NO2 B14264372 1-Chloro-4-[1-chloro-3-(4-nitrophenyl)prop-1-en-1-yl]benzene CAS No. 184944-42-1](/img/structure/B14264372.png)
1-Chloro-4-[1-chloro-3-(4-nitrophenyl)prop-1-en-1-yl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-4-[1-chloro-3-(4-nitrophenyl)prop-1-en-1-yl]benzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with chlorine and nitro groups, making it a derivative of chlorobenzene and nitrobenzene
Preparation Methods
The synthesis of 1-Chloro-4-[1-chloro-3-(4-nitrophenyl)prop-1-en-1-yl]benzene typically involves multiple steps, including chlorination and nitration reactions. One common synthetic route involves the following steps:
Chlorination: Benzene is chlorinated using chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl₃) to produce chlorobenzene.
Nitration: Chlorobenzene is then nitrated using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to yield 4-nitrochlorobenzene.
Chemical Reactions Analysis
1-Chloro-4-[1-chloro-3-(4-nitrophenyl)prop-1-en-1-yl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding carboxylic acids.
Reduction: Reduction reactions using reducing agents like hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) can convert the nitro group to an amino group, forming 1-chloro-4-[1-chloro-3-(4-aminophenyl)prop-1-en-1-yl]benzene.
Scientific Research Applications
1-Chloro-4-[1-chloro-3-(4-nitrophenyl)prop-1-en-1-yl]benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Chloro-4-[1-chloro-3-(4-nitrophenyl)prop-1-en-1-yl]benzene involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s electrophilic nature allows it to participate in nucleophilic substitution reactions, affecting cellular processes .
Comparison with Similar Compounds
1-Chloro-4-[1-chloro-3-(4-nitrophenyl)prop-1-en-1-yl]benzene can be compared with other similar compounds, such as:
4-Chloronitrobenzene: Similar in structure but lacks the prop-1-en-1-yl group.
4-Nitrophenyl chloroformate: Contains a nitrophenyl group but differs in functional groups and reactivity.
1-Chloro-4-nitrobenzene: A simpler compound with only chlorine and nitro substituents on the benzene ring.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various applications.
Properties
CAS No. |
184944-42-1 |
|---|---|
Molecular Formula |
C15H11Cl2NO2 |
Molecular Weight |
308.2 g/mol |
IUPAC Name |
1-[3-chloro-3-(4-chlorophenyl)prop-2-enyl]-4-nitrobenzene |
InChI |
InChI=1S/C15H11Cl2NO2/c16-13-6-4-12(5-7-13)15(17)10-3-11-1-8-14(9-2-11)18(19)20/h1-2,4-10H,3H2 |
InChI Key |
JVOOZCJDOHPRFP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC=C(C2=CC=C(C=C2)Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


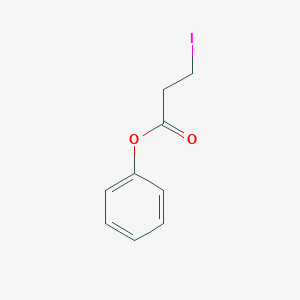
![(5R)-2,6,10,10-Tetramethyl-1-oxaspiro[4.5]deca-2,6-dien-8-one](/img/structure/B14264292.png)

![N~1~,N~2~-Bis[1-(pyridin-2-yl)propan-2-yl]ethane-1,2-diamine](/img/structure/B14264299.png)
![4-(2-Hydroxy-ethyl)-1-thia-4-aza-spiro[4.5]decan-3-one](/img/structure/B14264307.png)
![{5-[(Bicyclo[2.2.1]hept-5-en-2-yl)methoxy]pentyl}(dioctyl)oxo-lambda~5~-phosphane](/img/structure/B14264321.png)
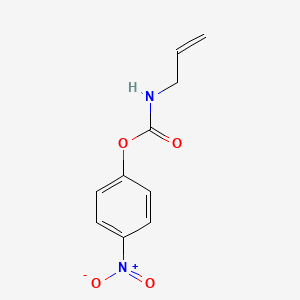
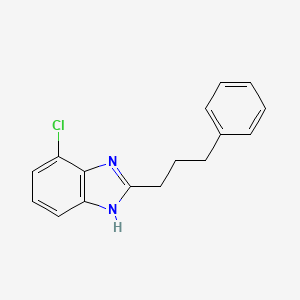
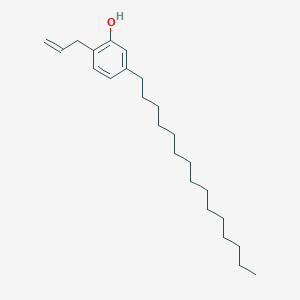
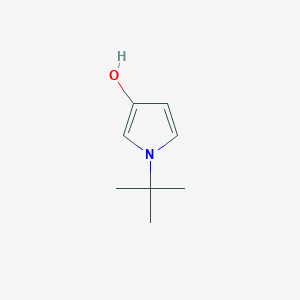
![(S)-2-[(S)-2-((S)-2-Benzyloxycarbonylamino-3-methyl-butyrylamino)-propionylamino]-succinic acid](/img/structure/B14264357.png)
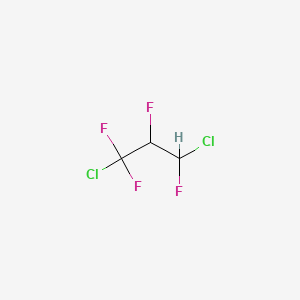

![Benzene, [[1-(azidomethyl)cyclopentyl]seleno]-](/img/structure/B14264367.png)
